A Technical Guide to 5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite: Structure, Synthesis, and Application
A Technical Guide to 5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and application of 5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides. This document details the essential data, experimental protocols, and logical workflows for the effective utilization of this compound in research and therapeutic development.
Chemical Structure and Properties
5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis.[1] The key structural features, which include a 5'-dimethoxytrityl (DMT) group, a 2'-O-methyl modification on the ribose sugar, a benzoyl protecting group on the N6 position of adenosine (B11128), and a 3'-cyanoethyl (CE) phosphoramidite moiety, are crucial for its function in the controlled, stepwise synthesis of RNA and modified nucleic acids.[1]
The 5'-DMT group is an acid-labile protecting group that allows for the sequential addition of nucleotides in the 3' to 5' direction.[2] The 2'-O-methyl modification confers nuclease resistance and increases the binding affinity of the resulting oligonucleotide to its complementary RNA strand. The N6-benzoyl group protects the exocyclic amine of adenosine during synthesis, and the 3'-CE phosphoramidite is the reactive group that enables the formation of the internucleotide phosphodiester bond.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C48H54N7O8P | [1] |
| Molecular Weight | 887.98 g/mol | [1] |
| CAS Number | 110782-31-5 | [1] |
| Appearance | White to pale yellow powder | [3] |
| Storage | <-15°C, in a well-closed container | [1] |
Quality Control Parameters
High-purity phosphoramidites are essential for the synthesis of high-quality oligonucleotides. The following table summarizes typical quality control specifications for phosphoramidites used in oligonucleotide synthesis.
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥ 99% | HPLC |
| Identity | Conforms to structure | 1H NMR, 31P NMR, Mass Spectrometry |
| 31P NMR Purity | ≥ 99% | 31P NMR |
| Water Content | ≤ 0.3% | Karl Fischer Titration |
| Coupling Efficiency | > 99% | Trityl Cation Assay |
Note: Specific values may vary between suppliers.
Application in Oligonucleotide Synthesis
5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, the gold standard for creating custom DNA and RNA sequences.[2] This process involves a four-step cycle that is repeated for each nucleotide addition.
The Phosphoramidite Synthesis Cycle
The synthesis cycle consists of deblocking, coupling, capping, and oxidation.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocols
The following sections provide a detailed methodology for the use of 5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite in automated oligonucleotide synthesis.
Reagent Preparation
-
Phosphoramidite Solution: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.
-
Activator Solution: A 0.5 M solution of a suitable activator, such as 5-ethylthio-1H-tetrazole, in anhydrous acetonitrile.
-
Deblocking Solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Capping Solutions:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Cap B: N-methylimidazole in THF.
-
-
Oxidizing Solution: 0.02 M iodine in a mixture of THF, pyridine, and water.
Automated Synthesis Protocol
The synthesis is performed on an automated DNA/RNA synthesizer. The following is a typical protocol for a single coupling cycle.
| Step | Reagent(s) | Typical Time | Purpose |
| 1. Deblocking | 3% TCA or DCA in DCM | 60-120 sec | Removes the 5'-DMT group from the growing oligonucleotide chain, exposing a free 5'-hydroxyl group. |
| 2. Coupling | 0.1 M Phosphoramidite and 0.5 M Activator | 90-180 sec | The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.[2] |
| 3. Capping | Capping A and Capping B | 30-60 sec | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. |
| 4. Oxidation | 0.02 M Iodine solution | 30-60 sec | Oxidizes the unstable phosphite triester to a stable phosphate (B84403) triester. |
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection Protocol
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Step 1: Cleavage from Solid Support and Removal of Cyanoethyl Groups
-
Treat the solid support with a solution of concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.[4]
Step 2: Removal of Base Protecting Groups (N6-Benzoyl)
-
Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-16 hours. This removes the benzoyl protecting group from the adenosine bases.[5]
-
Alternatively, for faster deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used at 65°C for 10-15 minutes.[6] However, this may require the use of acetyl-protected cytidine (B196190) to avoid side reactions.
Step 3: (If DMT-on) Removal of the 5'-DMT Group
-
If the final 5'-DMT group was left on for purification purposes (DMT-on purification), it can be removed by treating the oligonucleotide with 80% aqueous acetic acid for 15-30 minutes.
Logical Workflow for Oligonucleotide Synthesis and Purification
The entire process from initial synthesis to the final purified product follows a logical workflow.
Caption: Overall workflow from sequence design to purified oligonucleotide.
Conclusion
5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite is an indispensable reagent for the synthesis of modified oligonucleotides with enhanced properties for research, diagnostic, and therapeutic applications. A thorough understanding of its chemical structure, adherence to established quality control standards, and the implementation of optimized synthesis and deprotection protocols are paramount to achieving high-quality, full-length oligonucleotides. This guide provides the foundational knowledge and practical methodologies to facilitate the successful use of this important building block in the cutting-edge field of nucleic acid chemistry.
References
- 1. N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 3'-CE phosphoramidite | 110782-31-5 | PB08471 [biosynth.com]
- 2. idtdna.com [idtdna.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
